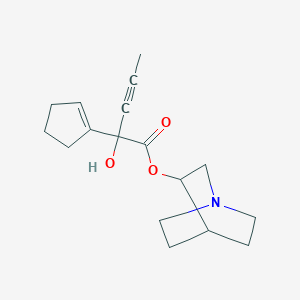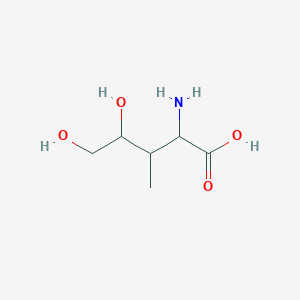
Medetomidine hydrochloride
Descripción general
Descripción
Medetomidine hydrochloride is a synthetic compound primarily used as a veterinary anesthetic and analgesic. It is a racemic mixture of two stereoisomers, levomedetomidine and dexmedetomidine, with the latter being the pharmacologically active isomer. This compound is known for its potent sedative effects and is often used in combination with other drugs for surgical and analgesic purposes in animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of medetomidine hydrochloride typically involves several steps. One common method starts with 2,3-dimethyl-chloroethylbenzene, which reacts with magnesium to form a Grignard reagent. This reagent is then reacted with formaldehyde to produce 2-(2,3-dimethylphenyl)propanol. The alcohol is oxidized using potassium dichromate to yield 2-(2,3-dimethylphenyl)propanal. This aldehyde undergoes a reaction with a methanol solution of ammonia gas to form an imine, which is then subjected to a Vanlison reaction with p-toluenesulfonylmethyl isonitrile to obtain medetomidine. Finally, tartaric acid is used for chiral resolution to produce dexthis compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but is optimized for large-scale production. The process includes the synthesis of medetomidine followed by manual resolution and salting to obtain dexthis compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Medetomidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol intermediate is oxidized to an aldehyde using potassium dichromate.
Reduction: The imine intermediate can be reduced to form the final product.
Substitution: The Grignard reagent formation involves a substitution reaction with magnesium
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Hydrogenation in the presence of a catalyst.
Substitution: Magnesium in tetrahydrofuran (THF) for Grignard reagent formation
Major Products
The major product of these reactions is medetomidine, which is then resolved to obtain dexthis compound .
Aplicaciones Científicas De Investigación
Medetomidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alpha-2 adrenergic agonists.
Biology: Investigated for its effects on various biological pathways and its potential neuroprotective properties.
Medicine: Used in veterinary medicine for sedation, analgesia, and anesthesia. It is also being studied for potential human applications, particularly in critical care settings.
Industry: Employed in the formulation of antifouling paints for marine applications .
Mecanismo De Acción
Medetomidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, thereby reducing the propagation of pain signals and inducing sedation. The compound primarily targets the central nervous system, particularly the locus coeruleus, to produce its sedative and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Xylazine: Another alpha-2 adrenergic agonist used for similar purposes in veterinary medicine.
Detomidine: Similar in structure and function, used for sedation and analgesia in animals.
Dexmedetomidine: The active isomer of medetomidine, used for its potent sedative effects.
Uniqueness
Medetomidine hydrochloride is unique due to its high potency and the presence of both stereoisomers, which contribute to its overall pharmacological profile. Its ability to be used in combination with other drugs for enhanced effects also sets it apart from similar compounds .
Propiedades
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-14-0 (Parent) | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045691 | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86347-15-1 | |
| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)




